Dipotassium hexabromoplatinate

Vue d'ensemble

Description

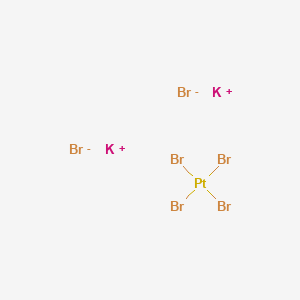

Dipotassium hexabromoplatinate is a useful research compound. Its molecular formula is Br6K2Pt and its molecular weight is 752.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Dipotassium hexabromoplatinate, with the chemical formula K2PtBr6, is a platinum-based compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its platinum center coordinated with six bromine atoms. This unique structure allows the compound to interact with various biological molecules, including DNA and proteins, leading to significant biochemical alterations. The platinum atom can form coordination complexes that may disrupt normal cellular functions, such as enzyme activity and DNA replication .

Mechanism of Action:

- Coordination Complex Formation: The platinum center can bind to nucleophilic sites on biomolecules, resulting in structural changes that affect their function.

- Enzyme Inhibition: Studies have shown that platinum compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cell signaling and metabolism .

- DNA Interaction: There is evidence suggesting that this compound can interact with DNA, causing cross-linking and subsequent inhibition of replication, which is a mechanism similar to that of established chemotherapeutic agents like cisplatin .

Biological Activity and Research Findings

Research into the biological activity of this compound has primarily focused on its potential anticancer properties. Several studies have demonstrated its efficacy in inhibiting the growth of cancer cells in vitro.

Key Findings:

- Anticancer Activity: In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells .

- Photochemical Behavior: The compound has been studied using ultrafast kinetic spectroscopy, revealing insights into its photochemical properties and potential applications in photodynamic therapy .

- Toxicological Studies: While some studies suggest potential therapeutic benefits, others highlight concerns regarding toxicity. Research indicates that exposure to platinum compounds can lead to adverse effects on cellular health and function, necessitating careful consideration in therapeutic contexts .

Comparative Analysis with Other Platinum Compounds

This compound's biological activity can be compared with other platinum-based compounds:

| Compound | Structure | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | K2PtBr6 | Cytotoxicity in cancer cells | Potential anticancer agent |

| Cisplatin | PtCl2(NH3)2 | Established anticancer drug | Widely used in chemotherapy |

| Carboplatin | Pt(CO)2(NH3)2 | Anticancer properties | Used for treating various cancers |

Case Studies

Case Study 1: In Vitro Cancer Cell Studies

A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to DNA damage and apoptosis induction.

Case Study 2: Photodynamic Therapy Applications

Research utilizing ultrafast spectroscopy revealed that this compound could be activated by specific wavelengths of light, leading to reactive oxygen species (ROS) generation. This property suggests potential applications in photodynamic therapy for localized cancer treatment.

Applications De Recherche Scientifique

Catalysis

Dipotassium hexabromoplatinate serves as an effective catalyst in various chemical reactions. Its ability to facilitate reactions makes it essential in organic synthesis and polymerization processes. The compound's platinum center can participate in oxidation and reduction reactions, enhancing reaction rates and selectivity.

Material Science

In material science, this compound is utilized to produce advanced materials, including conductive and catalytic materials. Its unique properties allow for the development of materials that can be used in electronics and other high-tech applications.

Biological Applications

This compound has shown promising results in biological research:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Research has demonstrated its potential as an antitumor agent, particularly against ovarian carcinoma cell lines. The compound's mechanism involves DNA intercalation, which disrupts cellular replication processes .

Comparative Analysis with Other Platinum Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antitumor | DNA intercalation, Enzyme inhibition |

| Disodium Hexachloroplatinate | Similar to above | Similar mechanisms |

| Disodium Hexaiodoplatinate | Less studied | Potentially similar |

| Disodium Hexafluoroplatinate | Limited data | Potentially similar |

This compound is distinguished by its bromine ligands, which may confer unique reactivity patterns compared to other halogenated platinum compounds.

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of platinum(IV) complexes against ovarian carcinoma cell lines, this compound demonstrated significant cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment, revealing a dose-dependent response indicative of its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against Listeria monocytogenes. The compound exhibited notable antibacterial effects in vitro, suggesting its potential application in treating bacterial infections.

Propriétés

IUPAC Name |

dipotassium;hexabromoplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBZJCBXMOGTCN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium hexabromoplatinate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16920-93-7 | |

| Record name | Platinic potassium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexabromo-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium hexabromoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.